molecular formula C19H14O3 B303308 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone

2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone

Cat. No.: B303308
M. Wt: 290.3 g/mol
InChI Key: PUSULFBNGHQGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone is a synthetic benzo-1,4-quinone derivative intended for research purposes. As a member of the quinone family, it is characterized by a 2,5-cyclohexadiene-1,4-dione core structure , which is typically substituted with a 4-(benzyloxy)phenyl group at the 2-position. This compound is expected to share the typical reactivity of quinones, serving as a versatile building block in organic synthesis and acting as a potential electrophile due to its α,β-unsaturated carbonyl system . Benzoquinone derivatives have been extensively investigated in biochemical research for their ability to participate in redox cycling, which can generate reactive oxygen species (ROS) and modulate cellular signaling pathways . Furthermore, specific substituted benzoquinones have been designed as covalent-binding, irreversible inhibitors for target proteins like kinase domains, demonstrating their utility in probing enzyme function and developing therapeutic leads . Researchers can leverage this compound as a key intermediate for constructing more complex molecules or as a tool compound for studying oxidative processes in biological systems. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Specific data on analytical characterization, solubility, and stability for this particular compound should be confirmed by the purchaser.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H14O3/c20-16-8-11-19(21)18(12-16)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

PUSULFBNGHQGSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C=CC3=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C=CC3=O

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 4 Benzyloxy Phenyl Benzo 1,4 Quinone

Nucleophilic Addition Reactions to the Benzo-1,4-quinone Core

The electron-deficient nature of the quinone ring makes it an excellent electrophile for nucleophilic addition reactions. libretexts.org Specifically, as an α,β-unsaturated ketone system, it is prone to conjugate addition (also known as Michael addition or 1,4-addition). libretexts.orgwikipedia.org

In a conjugate addition reaction, a nucleophile attacks one of the carbon-carbon double bond's β-positions relative to a carbonyl group. wikipedia.orgnih.gov For a 2-substituted-1,4-benzoquinone like 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone, there are three potential sites for nucleophilic attack (C-3, C-5, and C-6). The regioselectivity of the addition is influenced by the electronic effects of the aryl substituent and the nature of the nucleophile. researchgate.net

The general mechanism involves the nucleophile adding to an electrophilic carbon of the quinone ring, generating a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation leads to a substituted hydroquinone, which can then be oxidized to the final substituted quinone product. wikipedia.orgresearchgate.net A wide variety of soft nucleophiles participate in conjugate additions with quinones, including amines, thiols, and enolates. libretexts.orgmasterorganicchemistry.com Studies on monoalkyl-1,4-benzoquinones have shown that the regioselectivity is influenced by factors such as the electrophilicity of the ring positions and the acidity of the reaction medium. researchgate.net

The conjugate addition of nucleophiles provides a direct pathway to novel substituted benzoquinone derivatives. The initial addition product is a hydroquinone, which can be readily oxidized back to a quinone, often by another molecule of the starting quinone or by air. researchgate.net This addition-oxidation sequence allows for the synthesis of a diverse array of functionalized quinones.

For example, the reaction of p-benzoquinone with thiols can lead to mono-, di-, tri-, and even tetra-substituted products through sequential conjugate additions and in situ oxidations. researchgate.net Similarly, reactions with N-bromosuccinimide in the presence of a base can lead to imido-substituted benzoquinones, which can then undergo further nucleophilic addition-elimination reactions to yield a new class of substituted quinone derivatives. thieme-connect.de This synthetic versatility allows for the modification of the this compound core to generate new molecules with potentially different chemical and physical properties.

Pericyclic Reactions and Cycloadditions

The double bonds within the benzo-1,4-quinone ring can participate in pericyclic reactions, most notably as dienophiles in the Diels-Alder reaction. wikipedia.orgunamur.be The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.

In this context, the quinone acts as the electron-poor component (dienophile), reacting with an electron-rich conjugated diene. This [4+2] cycloaddition reaction leads to the formation of a bicyclic adduct. The reactivity of quinones in Diels-Alder reactions can be significantly enhanced by using specific solvents, such as hexafluoroisopropanol, which can dramatically increase reaction rates. unamur.be The presence of the 2-[4-(benzyloxy)phenyl] substituent on the quinone ring can influence the regioselectivity and stereoselectivity of the cycloaddition, providing a route to complex, polycyclic structures.

Photochemical Transformations and Intermediate Species

Detailed studies specifically elucidating the photochemical transformations of this compound, particularly concerning the generation of quinone methide intermediates, are not extensively available in the reviewed scientific literature. However, the photochemical behavior of substituted benzoquinones provides a framework for predicting potential reaction pathways. The photochemistry of quinones is rich and varied, often involving the formation of excited triplet states and subsequent radical intermediates. For instance, the irradiation of certain substituted p-benzoquinones can lead to intramolecular hydrogen shifts in the excited triplet state, resulting in the formation of stable biradicals.

Generation and Reactivity of Quinone Methide Intermediates

While direct evidence for the formation of a quinone methide intermediate from the photolysis of this compound is not explicitly documented in the available literature, the generation of quinone methides is a known reaction pathway for certain phenolic derivatives and related compounds. Quinone methides are highly reactive intermediates characterized by a cross-conjugated system. Their formation often occurs through the removal of a leaving group from the benzylic position of a phenol (B47542) or a related precursor.

In analogous systems, the photochemical generation of intermediates has been observed. For example, the photochemistry of p-benzoquinone diazide carboxylic acids has been studied, revealing a pathway that includes the formation of a primary carbene, followed by secondary photodecarboxylation to yield derivatives of 2,4-didehydrophenol. smu.edu Although structurally different, this highlights the potential for complex photochemical rearrangements and the formation of reactive intermediates from quinone derivatives.

The reactivity of quinone methides is diverse, often involving nucleophilic addition at the exocyclic methylene (B1212753) carbon. This reactivity is a cornerstone of their role in various chemical and biological processes.

Mechanistic Investigations through Kinetic and Isotopic Labeling Studies

Comprehensive mechanistic investigations employing kinetic and isotopic labeling studies specifically for this compound are not well-documented in the public domain. Such studies are crucial for understanding the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction.

In the broader context of quinone chemistry, kinetic studies, such as laser flash photolysis, have been employed to investigate the reactions of related compounds. For example, the photochemical reduction of 1,4-benzoquinone (B44022) by the superoxide (B77818) anion radical has been studied, and a second-order rate constant was determined for the formation of the benzoquinone radical anion. researchgate.netnih.gov

Isotopic labeling is a powerful tool for tracing the fate of atoms during a reaction, thereby providing insight into reaction mechanisms. For instance, labeling studies could be hypothetically designed to probe the mechanism of any potential photochemical rearrangement or fragmentation of this compound. By replacing specific hydrogen atoms with deuterium, one could track their movement and determine whether specific C-H bonds are broken during the reaction. While Pd(II)-catalyzed ortho-hydroxylation of benzoic acids has been investigated using labeling studies to support direct oxygenation of aryl C-H bonds, similar specific studies on the target compound were not found. organic-chemistry.org

The following table summarizes hypothetical kinetic parameters that would be relevant for characterizing the photochemical reactivity of a substituted benzoquinone like the one , based on studies of analogous compounds.

ParameterDescriptionTypical Range of Values for Related Quinones
Triplet State Lifetime (τT) The average time the molecule exists in its excited triplet state before decaying or reacting.Nanoseconds (ns) to microseconds (µs)
Quantum Yield (Φ) The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.0.1 - 0.8
Rate Constant of Intersystem Crossing (kISC) The rate at which the molecule transitions from the excited singlet state to the excited triplet state.10⁸ - 10¹⁰ s⁻¹
Rate Constant of Reaction (kR) The rate at which the excited state molecule reacts with another species.Dependent on reactant concentration and specific reaction

This table is illustrative and based on general knowledge of quinone photochemistry; specific values for this compound are not available in the searched literature.

Theoretical and Computational Chemistry Approaches for 2 4 Benzyloxy Phenyl Benzo 1,4 Quinone

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Electronic structure calculations are fundamental to modern computational chemistry. For molecules in the class of substituted benzoquinones, Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. nlss.org.inespublisher.com Functionals such as B3LYP and ωB97X-D, paired with basis sets like the Pople-style 6-31G(d) or 6-311+G(2d,p), are commonly employed to model the electronic environment of these systems. nih.govacs.orgias.ac.in Ab initio methods, while often more computationally demanding, provide benchmark data for assessing the reliability of DFT approaches. scielo.br

The first step in any computational study is typically the optimization of the molecule's geometry to find its lowest energy arrangement of atoms. For 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone, this involves determining bond lengths, bond angles, and, crucially, the torsional or dihedral angles that define its three-dimensional shape. The molecule possesses significant conformational flexibility, primarily around the single bonds connecting the quinone ring to the phenyl group and the phenyl group to the benzyloxy substituent.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound
Torsional AngleDescriptionExpected Significance
C(3)-C(2)-C(1')-C(2')Rotation of the phenyl ring relative to the benzoquinone ringAffects conjugation between the two ring systems and overall planarity.
C(3')-C(4')-O-CH₂Rotation around the ether linkage of the benzyloxy groupDetermines the orientation of the benzyl (B1604629) group relative to the phenyl ring. nih.gov
C(4')-O-CH₂-C(1'')Rotation of the terminal phenyl ring of the benzyl groupInfluences steric interactions and potential intramolecular forces. rsc.org

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. acs.org The HOMO-LUMO energy gap is a critical parameter that provides insight into the kinetic stability and electronic excitation properties of the molecule. scielo.br

For this compound, the HOMO is expected to be distributed primarily over the electron-rich 4-(benzyloxy)phenyl moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be localized on the electron-deficient benzoquinone ring, which is a known electron acceptor. scielo.bracs.org This spatial separation of FMOs is characteristic of donor-acceptor systems. The energy of the LUMO is a key factor in determining the reduction potential of the quinone. acs.orgresearchgate.net Computational studies on related aryl-substituted quinones have shown that the shape and energy of the LUMO can successfully predict the most likely sites for nucleophilic attack. acs.org

Table 2: Predicted Characteristics of Frontier Molecular Orbitals for this compound
OrbitalPredicted LocalizationRole in Reactivity
HOMOPrimarily on the 4-(benzyloxy)phenyl groupElectron donation in redox reactions and charge-transfer complexes.
LUMOPrimarily on the 1,4-benzoquinone (B44022) ringElectron acceptance; determines sites for nucleophilic addition. acs.orgacs.org
HOMO-LUMO GapThe energy difference between HOMO and LUMOIndicates chemical reactivity and the energy of the lowest electronic transition. scielo.br

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and analysis.

UV-Vis Absorption: The electronic absorption spectra of quinone derivatives can be calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.netnih.gov This method computes the vertical excitation energies from the ground state to various excited states, which correspond to absorption bands in the UV-Vis spectrum. For this compound, the lowest energy absorption band is expected to correspond to the HOMO-LUMO transition, which would have significant intramolecular charge-transfer character from the benzyloxy-phenyl donor to the quinone acceptor. rsc.org To improve accuracy, solvent effects are often included using a Polarizable Continuum Model (PCM), which simulates the bulk solvent environment. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors for each nucleus. rsc.orgq-chem.commdpi.com These theoretical shielding values (σ) are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ_sample. mdpi.com Calculated chemical shifts are highly sensitive to the molecular geometry, making them an excellent tool for confirming the preferred conformation of the molecule in solution. rsc.org For example, the calculated ¹³C shifts for the quinone and phenyl rings would differ depending on the dihedral angle between them. rsc.org

Table 3: Computational Methods for Spectroscopic Parameter Prediction
SpectroscopyComputational MethodKey Predicted ParametersTypical Functional/Basis Set
UV-VisibleTD-DFT / PCMAbsorption Wavelength (λmax), Oscillator Strength (f) nih.govB3LYP / 6-311++G(d,p) researchgate.net
NMRDFT / GIAOIsotropic Shielding Tensors (σ), Chemical Shifts (δ) q-chem.comB3LYP / 6-31+G(d) rsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the detailed steps of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, a primary area of interest is its reaction with nucleophiles, a characteristic reaction of quinones. nih.gov

To understand a reaction mechanism, researchers computationally locate the structures of all reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. researchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov Once a TS is located, its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the reaction of this compound with a nucleophile (e.g., an amine or thiol), computational methods can distinguish between different possible pathways, such as 1,4-addition (Michael addition) to the C5 or C6 positions of the quinone ring. nih.govacs.org By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, the kinetically favored reaction can be identified. acs.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state smoothly connects the intended reactant and product, verifying the proposed mechanistic step. nih.gov

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in several ways. The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net In the PCM framework, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This method is efficient for calculating the stabilization of charged or highly polar species, such as intermediates and transition states, in polar solvents. nih.govacs.org

A more rigorous, though computationally expensive, method involves explicit solvent models. nih.gov Here, a number of individual solvent molecules are included in the calculation, and their interactions with the solute are treated explicitly. This approach is often used in molecular dynamics (MD) simulations to study the dynamic behavior of a solute in a solvent box over time, providing detailed information on specific interactions like hydrogen bonding. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of Arylbenzo-1,4-quinones

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For arylbenzo-1,4-quinones, including this compound, QSAR models can elucidate the key molecular features that govern their cytotoxic effects, a common characteristic of this class of compounds. nih.govnih.govresearchgate.neteurekaselect.com

Cheminformatics tools are instrumental in developing these QSAR models. They enable the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into a molecule's electron-donating and accepting capabilities, which are crucial for the redox cycling of quinones. researchgate.net Steric descriptors, like molar volume, describe the size and shape of the molecule, influencing its fit into biological targets. Hydrophobicity, often represented by the logarithm of the partition coefficient (logP), is a critical factor in a drug's ability to cross cell membranes. nih.goveurekaselect.com

To illustrate the principles of QSAR in this context, a hypothetical data table for a series of 2-(substituted phenyl)-1,4-benzoquinones is presented below, based on typical findings in the literature for similar compounds. The biological activity is represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration, against a cancer cell line.

Table 1: Hypothetical QSAR Data for 2-(Substituted Phenyl)-1,4-benzoquinones

CompoundSubstituent (R)pIC50logPLUMO Energy (eV)Molar Volume (ų)
1 -H5.22.5-2.8180
2 -OCH₃5.52.6-2.7195
3 -Cl5.83.1-3.0190
4 -NO₂6.22.4-3.5195
5 -N(CH₃)₂4.92.9-2.5210
6 -OC₇H₇ (Benzyloxy)
Values for this compound are not experimentally determined in this hypothetical series but can be predicted based on the model.

From such a dataset, a QSAR equation could be derived, for example:

pIC50 = b₀ + b₁ (logP) + b₂ (LUMO Energy) + b₃ (Molar Volume)

Where b₀, b₁, b₂, and b₃ are regression coefficients. Typically, for quinone anticancer agents, a lower LUMO energy (indicating better electron-accepting capability) and optimal hydrophobicity are associated with higher activity. researchgate.net The benzyloxy group in this compound would significantly increase its lipophilicity and steric bulk, which would need to be balanced with its electronic effects to predict its activity based on a derived QSAR model.

Advanced Computational Methods in Organic Reactivity Prediction

Beyond QSAR, advanced computational methods, particularly those rooted in quantum mechanics, offer a deeper understanding of the intrinsic reactivity of molecules like this compound. Density Functional Theory (DFT) is a powerful tool in this regard, enabling the calculation of various molecular properties and the simulation of reaction mechanisms. nih.govrsc.orgnih.gov

The reactivity of arylbenzo-1,4-quinones is largely governed by their electrophilic nature, making them susceptible to nucleophilic attack, a key mechanism in their biological action. researchgate.netrsc.org DFT calculations can precisely map the electron density distribution in the molecule, identifying the most electrophilic sites. The carbon atoms of the quinone ring, particularly C-3, C-5, and C-6, are expected to be the primary sites for nucleophilic addition. The presence of the 4-(benzyloxy)phenyl substituent at the C-2 position will modulate the electrophilicity of these sites.

Computational tools like RegioSQM can predict the regioselectivity of electrophilic aromatic substitution reactions, and similar principles can be applied to understand nucleophilic additions. rsc.orgchemrxiv.orgnih.govresearchgate.net By calculating properties like the Fukui function or the electrostatic potential map, one can predict which carbon atom in the quinone ring is most susceptible to attack by biological nucleophiles such as glutathione (B108866) or cysteine residues in proteins.

Furthermore, DFT can be employed to model the entire reaction pathway of a nucleophilic addition to this compound. This involves locating the transition state structures and calculating the activation energies for the reaction at different positions. Such calculations can reveal the kinetic and thermodynamic favorability of different reaction pathways, providing a detailed picture of the molecule's reactivity.

Table 2: Predicted Reactivity Descriptors for 2-Phenyl-1,4-benzoquinone (a model for the title compound)

DescriptorValueSignificance
LUMO Energy -2.9 eVIndicates electrophilicity; lower values suggest higher reactivity towards nucleophiles.
Global Electrophilicity Index (ω) 2.1 eVA measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
Most Positive Atomic Charge C5 (+0.25)Suggests the most likely initial site for nucleophilic attack.
These values are representative and would be specifically calculated for this compound in a dedicated study.

Advanced Applications of 2 4 Benzyloxy Phenyl Benzo 1,4 Quinone in Synthetic Organic Chemistry

Utilization as a Versatile Building Block for Complex Chemical Architectures

There is no available literature detailing the use of 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone as a specific building block in the synthesis of complex chemical architectures. Although substituted 1,4-benzoquinones are recognized as valuable synthetic intermediates, the specific reactivity and applications for this compound have not been reported. scielo.brresearchgate.net

Role in Cascade Reactions and Multicomponent Transformations

No studies have been found that describe the participation of this compound in cascade or multicomponent reactions. While related structures like para-quinone methides are known to undergo cascade cyclization reactions, this specific reactivity has not been documented for this compound. rsc.orgnih.gov

Catalytic Applications as Oxidants or Electron Transfer Mediators

Information on the catalytic use of this compound as an oxidant or electron transfer mediator is not present in the current scientific literature. The parent compound, 1,4-benzoquinone (B44022), is widely used as an oxidant in various chemical reactions, including palladium-catalyzed oxidations. wikipedia.orgchemicalbook.com However, the influence of the 2-[4-(benzyloxy)phenyl] substituent on this catalytic activity has not been investigated.

Precursor for the Synthesis of Structurally Diverse Chemical Probes

There are no reports on the synthesis of chemical probes derived from this compound. The development of quinone-based molecular probes is an active area of research for applications such as enzyme detection and cellular imaging, but this compound has not been utilized as a starting material for such purposes. mdpi.comclarku.edu

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone by mapping the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of the benzyloxy, phenyl, and quinone moieties. The benzylic protons (Ar-CH₂-O) typically appear as a distinct singlet around 5.16 ppm. The protons on the quinone ring exhibit characteristic shifts and coupling patterns in the vinylic region, while the aromatic protons of the benzyloxy and phenyl groups resonate in the downfield aromatic region, typically between 6.8 and 7.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals include the two carbonyl carbons (C=O) of the quinone ring, which are highly deshielded and appear significantly downfield around 187 and 185 ppm. The carbon atom of the benzylic CH₂ group is typically observed near 70 ppm. Other signals correspond to the various sp²-hybridized carbons of the aromatic and quinone rings.

2D NMR Techniques: While 1D NMR provides primary assignments, 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. For instance, an HMBC experiment would show a correlation between the benzylic protons (CH₂) and the carbon of the phenyl ring to which the oxygen is attached, confirming the ether linkage.

Table 1. Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃).
Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
Quinone C=O-~187.4, ~184.8Two distinct carbonyl carbons.
Aromatic C-H~6.80-7.45~115-136Protons and carbons of the phenyl and benzyl (B1604629) rings.
Quinone C-H~6.70-6.90~133-137Protons and carbons on the quinone ring.
Benzylic CH₂~5.16~70.3Methylene (B1212753) bridge protons and carbon.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is employed to determine the precise molecular weight and elemental formula of the compound, providing definitive confirmation of its identity.

Using techniques like Electrospray Ionization (ESI), the calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₉H₁₄O₃) is 291.1016. High-resolution mass spectrometers can measure this value with high accuracy (typically within 5 ppm), confirming the elemental composition C₁₉H₁₅O₃ for the detected ion.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by analyzing its fragmentation pattern. The molecular ion is often subjected to collision-induced dissociation (CID). A primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragment would correspond to the loss of the entire benzyloxy group, yielding an ion representing the 2-phenyl-1,4-benzoquinone radical cation.

Table 2. Key HRMS Fragmentation Data for this compound.
m/z (Daltons)Proposed Fragment IonFormulaDescription
291.1016[M+H]⁺C₁₉H₁₅O₃⁺Protonated molecular ion.
91.0542[C₇H₇]⁺C₇H₇⁺Tropylium ion, characteristic of a benzyl group.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of the molecule's functional groups, offering a molecular fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl groups. Due to the electronic influence of the substituted phenyl ring, the two C=O stretches are non-equivalent and typically appear as distinct bands in the region of 1640-1680 cm⁻¹. Another key feature is the C-O-C stretching vibration of the ether linkage, which is expected around 1240 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C=O stretching mode, which may be weak in the IR spectrum, can be strong in the Raman spectrum. The C=C bonds of the quinone and aromatic rings also give rise to strong Raman signals, providing further structural confirmation.

Table 3. Characteristic FT-IR Absorption Bands for this compound.
Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3030-3060C-H StretchAromatic/Vinylic
~2850-2925C-H StretchBenzylic (CH₂)
~1660C=O StretchQuinone Carbonyl
~1645C=O StretchQuinone Carbonyl
~1600C=C StretchAromatic/Quinone Ring
~1240C-O-C Asymmetric StretchAryl Ether

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

Electronic spectroscopy, specifically UV-Visible absorption, characterizes the electronic transitions within the conjugated π-system of the molecule, which is responsible for its color and optoelectronic properties.

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or chloroform (B151607) typically shows multiple absorption bands. A high-energy band in the UV region (around 250-260 nm) corresponds to π→π* transitions within the aromatic rings. A lower-energy, broad absorption band in the visible or near-UV region (around 350-450 nm) is characteristic of the n→π* transition of the quinone carbonyl groups and intramolecular charge-transfer (ICT) interactions within the extended conjugated system. This latter transition is responsible for the compound's characteristic yellow or orange color. Information regarding the emission (fluorescence) properties of this specific compound is not widely reported in the literature, suggesting it may be non-emissive or weakly emissive, which is common for many simple quinone derivatives due to efficient non-radiative decay pathways.

Table 4. Electronic Absorption Data for this compound.
λmax (nm)Electronic TransitionChromophore
~255π→πAromatic Rings (Benzene/Phenyl)
~410n→π / ICTQuinone C=O and conjugated system

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While spectroscopic data confirms the connectivity, crystallographic analysis can reveal crucial conformational details, such as the dihedral angle between the plane of the quinone ring and the attached phenyl ring. This angle is a critical parameter as it governs the extent of π-conjugation between the two ring systems, which in turn influences the compound's electronic and optical properties. Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···O hydrogen bonds, can also be identified, providing insight into the solid-state packing and material properties. As of the latest literature review, a publicly available, fully solved crystal structure for this compound has not been widely reported. Therefore, precise bond lengths, angles, and crystal packing information remain to be definitively established through this method.

Concluding Remarks and Future Research Perspectives on 2 4 Benzyloxy Phenyl Benzo 1,4 Quinone

Current Challenges in Arylbenzo-1,4-quinone Chemistry

The synthesis and manipulation of unsymmetrically substituted arylbenzo-1,4-quinones, such as 2-[4-(benzyloxy)phenyl]benzo-1,4-quinone, are fraught with challenges that test the limits of modern synthetic strategies. A primary obstacle is achieving regioselectivity. The introduction of a single aryl substituent onto the benzoquinone core can be difficult to control, often leading to mixtures of products. For instance, direct arylation methods may yield not only the desired 2-substituted product but also 2,5- and 2,6-disubstituted isomers, necessitating complex purification procedures. scielo.br

Furthermore, the stability of the quinone ring itself presents a significant hurdle. Quinones are inherently reactive electrophiles and are susceptible to a variety of nucleophilic attacks, including Michael additions. nih.gov This reactivity, while synthetically useful, can also lead to undesired side reactions and decomposition, particularly under harsh reaction conditions or during purification. The presence of the electron-donating benzyloxy group in the appended phenyl ring can modulate the electronic properties of the quinone system, but also introduces another site for potential chemical transformation, further complicating their synthesis and handling.

Another challenge lies in the purification of these compounds. The polarity of arylbenzo-1,4-quinones can make them difficult to separate from starting materials and byproducts using standard chromatographic techniques. Their tendency to stain surfaces and their potential for decomposition on silica (B1680970) gel can lead to significant material loss.

Emerging Synthetic Methodologies and Reactivity Patterns

Despite the challenges, significant progress is being made in the synthesis of arylbenzo-1,4-quinones. Modern synthetic organic chemistry offers a toolkit of reactions that can be adapted for the construction of these valuable compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have emerged as powerful methods for the formation of the crucial carbon-carbon bond between the benzoquinone and the aryl moiety. scielo.br These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance. For example, a common strategy involves the coupling of a halogenated benzoquinone derivative with an appropriate arylboronic acid or organozinc reagent. scielo.br

More recent advancements focus on the direct C-H arylation of benzoquinones, which offers a more atom-economical approach by avoiding the pre-functionalization of the quinone ring. While regioselectivity can still be a concern, the development of sophisticated ligand and catalyst systems is helping to address this issue.

In terms of reactivity, the 2-aryl-1,4-benzoquinone scaffold is a versatile building block. The electron-deficient double bonds of the quinone ring are excellent Michael acceptors, readily reacting with a variety of nucleophiles, including thiols and amines. nih.govresearchgate.net The reactivity is influenced by the nature of the substituent on the aryl ring; electron-withdrawing groups on the phenyl ring of a 2-phenyl-1,4-benzoquinone derivative would be expected to enhance the electrophilicity of the quinone system. nih.gov

Furthermore, these compounds are valuable dienophiles in Diels-Alder reactions, providing access to complex polycyclic structures. The regioselectivity of these cycloadditions can be influenced by the electronic nature of the aryl substituent, offering a pathway to stereochemically rich molecules.

Opportunities for Advanced Computational Predictions and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of quinone derivatives. scielo.br For a molecule like this compound, computational methods can provide valuable insights that can guide synthetic efforts and predict potential applications.

Key Areas of Computational Investigation:

Computational PredictionRelevance to this compound
Redox Potentials The core function of quinones in many applications is their ability to undergo reversible reduction. DFT calculations can accurately predict the one- and two-electron reduction potentials, which is crucial for applications in areas like redox flow batteries and as redox mediators.
Electronic Structure and Reactivity Indices Calculations of frontier molecular orbitals (HOMO and LUMO) and local reactivity descriptors (such as Fukui functions) can identify the most electrophilic and nucleophilic sites on the molecule. This can help predict the regioselectivity of reactions like Michael additions and cycloadditions.
Reaction Mechanisms Computational modeling can be used to elucidate the transition states and intermediates of potential synthetic routes, helping to rationalize observed product distributions and to design more selective catalysts and reaction conditions.
Spectroscopic Properties Theoretical calculations can predict spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds.

By leveraging these computational tools, researchers can screen virtual libraries of substituted arylbenzoquinones to identify candidates with desired electronic properties before embarking on time-consuming and resource-intensive synthetic campaigns.

Broader Implications for Fundamental Organic Chemistry Research

The study of this compound and its congeners has implications that extend beyond the specific applications of these molecules. The challenges and discoveries in this area contribute to the broader landscape of fundamental organic chemistry.

The quest for regioselective and efficient syntheses of these compounds drives the development of new synthetic methodologies and a deeper understanding of reaction mechanisms. The insights gained from studying the reactivity of these complex quinones can be applied to the synthesis of other classes of organic molecules.

Furthermore, the interplay between the electronic effects of the aryl substituent and the inherent reactivity of the benzoquinone core provides a rich platform for studying structure-reactivity relationships. This knowledge is fundamental to the rational design of molecules with tailored properties, a central goal of modern organic chemistry. The development of advanced computational models to accurately predict the behavior of these systems also pushes the boundaries of theoretical chemistry and its application to real-world chemical problems. Ultimately, the exploration of the chemistry of arylbenzo-1,4-quinones enriches our understanding of the fundamental principles that govern the behavior of organic molecules.

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